Oxirane-2-carboxylic acid

Catalog No.
S604515
CAS No.
503-11-7
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane-2-carboxylic acid

CAS Number

503-11-7

Product Name

Oxirane-2-carboxylic acid

IUPAC Name

oxirane-2-carboxylic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)

InChI Key

OTGHWLKHGCENJV-UHFFFAOYSA-N

SMILES

C1C(O1)C(=O)O

Synonyms

ethoxypropionic acid, glycidic acid

Canonical SMILES

C1C(O1)C(=O)O

The exact mass of the compound Oxirane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxirane-2-carboxylic acid, commonly known as glycidic acid, is a highly reactive, bifunctional building block featuring a strained three-membered epoxide ring adjacent to a carboxylic acid group. In commercial procurement, it is primarily sourced as a direct precursor for the synthesis of complex chiral molecules, β-hydroxy acids, and specialized thermosetting or biodegradable polymers. Unlike simpler mono-functional epoxides or unfunctionalized alkenes, this compound allows simultaneous or sequential functionalization at both the electrophilic oxirane carbons and the carboxylic acid moiety, making it a critical intermediate in multi-step pharmaceutical and materials synthesis [1].

Substituting oxirane-2-carboxylic acid with its alkene analog (acrylic acid) or its esterified forms (such as ethyl glycidate) introduces severe process liabilities. Using acrylic acid requires downstream epoxidation using harsh oxidants like mCPBA, which can degrade oxidation-sensitive functional groups already present in complex intermediates. Conversely, while glycidate esters and salts offer greater room-temperature stability, utilizing them requires a subsequent saponification or acidification step. This additional hydrolysis often triggers premature epoxide ring-opening or unwanted side reactions in base-sensitive substrates. Therefore, procuring the free oxirane-2-carboxylic acid is mandatory for continuous-flow systems or immediate in situ coupling where minimizing synthetic steps and avoiding harsh deprotection conditions is critical [1].

Direct vs. Indirect β-Hydroxy Acid Synthesis Steps

When synthesizing functionalized β-hydroxy acids, oxirane-2-carboxylic acid allows for direct nucleophilic ring-opening in a single step. In contrast, utilizing the unfunctionalized alkene baseline, acrylic acid, necessitates a two-step sequence requiring harsh epoxidation agents (e.g., mCPBA) prior to ring-opening[1].

Evidence DimensionSynthetic steps to yield β-hydroxy carboxylic acids
Target Compound Data1 step (direct nucleophilic ring-opening)
Comparator Or BaselineAcrylic acid (2 steps: epoxidation followed by ring-opening)
Quantified DifferenceEliminates 1 full synthetic step and bypasses the use of strong oxidants
ConditionsStandard nucleophilic addition in aprotic or mild aqueous media

Procuring the pre-epoxidized acid streamlines complex molecule assembly by bypassing harsh oxidative conditions that can destroy sensitive functional groups.

Thermal Stability and Storage Requirements

Free oxirane-2-carboxylic acid is thermally unstable and rapidly undergoes decarboxylation to glycolaldehyde at 25°C, necessitating strict cold storage at 0–5°C. Conversely, its esterified or salt forms (such as sodium glycidate) remain stable at room temperature for extended periods [1].

Evidence DimensionRoom temperature stability and decomposition pathway
Target Compound DataThermally unstable at 25°C (rapid decarboxylation)
Comparator Or BaselineSodium glycidate / Ethyl glycidate (Stable at 25°C)
Quantified DifferenceFree acid requires 0–5°C cold-chain logistics, whereas salts/esters tolerate ambient storage
ConditionsAmbient atmospheric storage vs. refrigerated storage

Buyers must select the free acid exclusively for immediate, low-temperature in situ reactions, while stockpiling requires the procurement of its salt or ester derivatives.

Bifunctional Polymerization Versatility

In polymer synthesis, oxirane-2-carboxylic acid provides dual reactivity through its epoxide ring and carboxylic acid group, allowing direct amidation or esterification. The baseline alternative, glycidol, possesses a hydroxyl group instead, which cannot be directly incorporated into polyamide backbones without prior, yield-reducing oxidation steps[1].

Evidence DimensionAvailable functional handles for polymer grafting
Target Compound DataCarboxylic acid (enables direct amidation/esterification)
Comparator Or BaselineGlycidol (hydroxyl group, requires activation/oxidation)
Quantified DifferenceEnables direct incorporation into polyamide or peptide backbones without prior alcohol oxidation
ConditionsCondensation polymerization or polymer end-capping reactions

Provides a distinct synthetic handle for creating biodegradable polymers and functionalized resins that cannot be achieved with standard hydroxyl-epoxides.

Synthesis of Complex β-Hydroxy Acids and Pharmaceutical Intermediates

Due to its pre-installed epoxide ring, oxirane-2-carboxylic acid is a highly efficient starting material for generating β-hydroxy acids via regioselective nucleophilic ring-opening. It is particularly valuable in the stereocontrolled assembly of pharmacophores where downstream epoxidation of an alkene precursor would degrade sensitive moieties [1].

Continuous Flow Manufacturing of Specialty Amides

Because the free acid is prone to decarboxylation at room temperature, it is highly suited for continuous flow reactors where it can be generated or utilized in situ at 0–5°C. This allows immediate coupling with amines to form glycidic amides without the need for isolating unstable intermediates [1].

Development of Functionalized Biodegradable Polymers

Leveraging its dual reactivity, this compound is utilized as a co-monomer in the production of advanced thermosetting resins and biodegradable polymers. The carboxylic acid group permits direct integration into ester or amide polymer backbones, leaving the epoxide ring available for subsequent cross-linking or functionalization [1].

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

503-11-7

Wikipedia

Glycidic acid

Dates

Last modified: 08-15-2023

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